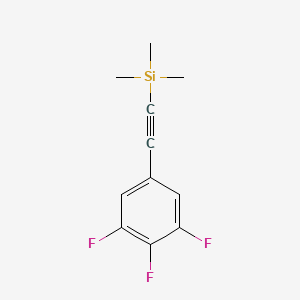
Trimethyl((3,4,5-trifluorophenyl)ethynyl)silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trimethyl((3,4,5-trifluorophenyl)ethynyl)silane is an organosilicon compound with the molecular formula C11H11F3Si and a molecular weight of 228.29 g/mol . This compound is characterized by the presence of a trimethylsilyl group attached to a phenyl ring substituted with three fluorine atoms and an ethynyl group. It is commonly used in organic synthesis and material science due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Trimethyl((3,4,5-trifluorophenyl)ethynyl)silane can be synthesized through various synthetic routes. One common method involves the reaction of 3,4,5-trifluorophenylacetylene with trimethylsilyl chloride in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like tetrahydrofuran (THF) under an inert atmosphere to prevent moisture and oxygen from interfering with the reaction .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Trimethyl((3,4,5-trifluorophenyl)ethynyl)silane undergoes various types of chemical reactions, including:
Substitution Reactions: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The ethynyl group can be oxidized to form carbonyl compounds.
Reduction Reactions: The phenyl ring can undergo reduction to form partially or fully hydrogenated products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halides and nucleophiles such as Grignard reagents.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are used.
Reduction Reactions: Reducing agents such as hydrogen gas in the presence of a palladium catalyst are employed.
Major Products Formed
Substitution Reactions: Products include various substituted phenyl compounds.
Oxidation Reactions: Products include aldehydes and ketones.
Reduction Reactions: Products include partially or fully hydrogenated phenyl compounds.
Scientific Research Applications
Trimethyl((3,4,5-trifluorophenyl)ethynyl)silane has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: It is employed in the development of fluorinated compounds for biological studies, including imaging and drug design.
Medicine: It is investigated for its potential use in the synthesis of pharmaceuticals and bioactive molecules.
Mechanism of Action
The mechanism of action of Trimethyl((3,4,5-trifluorophenyl)ethynyl)silane involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The trimethylsilyl group can stabilize intermediates in organic reactions, while the ethynyl and trifluorophenyl groups provide sites for further functionalization. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes .
Comparison with Similar Compounds
Similar Compounds
Trimethylsilane: An organosilicon compound with the formula (CH3)3SiH, used in the semiconductor industry and as a reagent in organic synthesis.
Phenyl(trimethylsilyl)acetylene: A compound similar to Trimethyl((3,4,5-trifluorophenyl)ethynyl)silane but without the fluorine substituents on the phenyl ring.
Uniqueness
This compound is unique due to the presence of three fluorine atoms on the phenyl ring, which imparts distinct electronic and steric properties. This makes it particularly useful in the synthesis of fluorinated organic compounds and materials with specific properties .
Properties
Molecular Formula |
C11H11F3Si |
|---|---|
Molecular Weight |
228.28 g/mol |
IUPAC Name |
trimethyl-[2-(3,4,5-trifluorophenyl)ethynyl]silane |
InChI |
InChI=1S/C11H11F3Si/c1-15(2,3)5-4-8-6-9(12)11(14)10(13)7-8/h6-7H,1-3H3 |
InChI Key |
DXYJNFXSJYLMKH-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C#CC1=CC(=C(C(=C1)F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


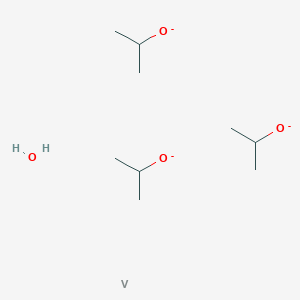
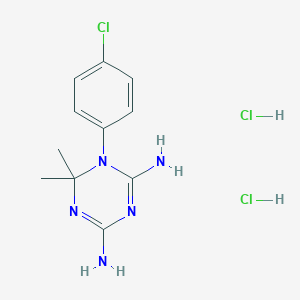
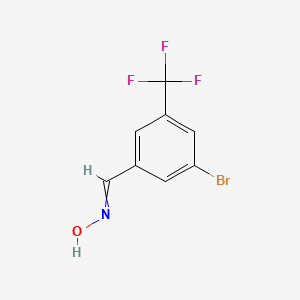

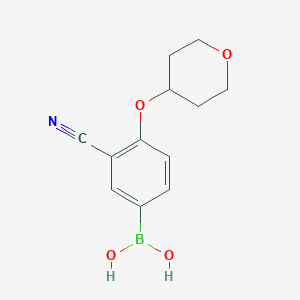
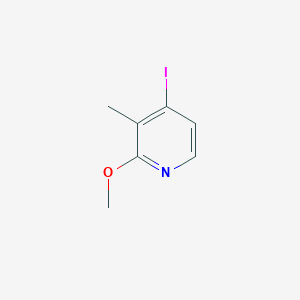
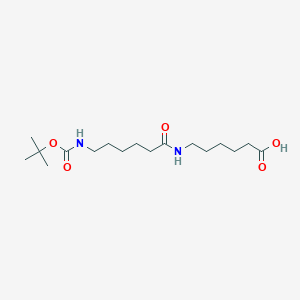
![Tert-butyl N-[2-(benzyloxy)-1-(oxiran-2-YL)ethyl]carbamate](/img/structure/B12505455.png)
methanone](/img/structure/B12505461.png)
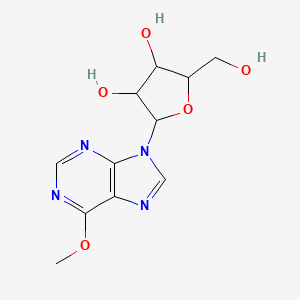
![methyl 2,3-dihydro-1H-pyrrolo[2,1-c][1,4]benzothiazine-4-carboxylate 5,5-dioxide](/img/structure/B12505472.png)
![2-(Diphenylmethyl)-6-[4-(2-methylpropyl)-4,5-dihydro-1,3-oxazol-2-yl]pyridine](/img/structure/B12505475.png)
![Tert-butyl 3-({7-azido-8-hydroxy-2-phenyl-hexahydro-2H-pyrano[3,2-D][1,3]dioxin-6-YL}oxy)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoate](/img/structure/B12505489.png)
![2-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-6-methyl-3-(propan-2-yl)-3,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B12505497.png)
